An In-depth Technical Guide to the Chemical Properties and Structure of 5-Bromo-2-chloro-4-ethylpyridine
An In-depth Technical Guide to the Chemical Properties and Structure of 5-Bromo-2-chloro-4-ethylpyridine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthetic pathways of 5-Bromo-2-chloro-4-ethylpyridine. As a substituted pyridine, this molecule holds significant potential as a key intermediate in the development of novel pharmaceutical agents and other specialized chemical applications. Due to the limited availability of direct experimental data for this specific ethyl-substituted analogue, this guide synthesizes information from closely related structures and established principles of pyridine chemistry to provide a robust predictive analysis. For comparative purposes, experimentally verified data for the well-documented analogue, 5-Bromo-2-chloro-4-methylpyridine, is also presented. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of new chemical entities.
Introduction: The Significance of Substituted Pyridines
The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to participate in a wide range of chemical transformations make it a privileged starting point for the synthesis of complex molecular architectures. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its biological activity and physical characteristics. Halogenated pyridines, in particular, are versatile intermediates in cross-coupling reactions, enabling the facile introduction of a diverse range of functional groups.
The subject of this guide, 5-Bromo-2-chloro-4-ethylpyridine, is a polysubstituted pyridine with distinct reactive sites that offer significant opportunities for selective chemical modification. The presence of two different halogen atoms (bromine and chlorine) at positions 5 and 2 respectively, and an ethyl group at position 4, provides a platform for orthogonal synthetic strategies.
Predicted Physicochemical and Structural Properties
| Property | Predicted Value for 5-Bromo-2-chloro-4-ethylpyridine | Experimental Value for 5-Bromo-2-chloro-4-methylpyridine |
| Molecular Formula | C₇H₇BrClN | C₆H₅BrClN[1] |
| Molecular Weight | 220.50 g/mol | 206.47 g/mol [1] |
| Appearance | Predicted to be a solid or liquid at room temperature | White to light yellow solid[2] |
| Melting Point | Predicted to be in a similar range to the methyl analogue | 29-31 °C |
| Boiling Point | Predicted to be slightly higher than the methyl analogue | Not available |
| Density | Predicted to be around 1.5-1.6 g/mL | 1.624 g/mL at 25 °C |
| CAS Number | Not assigned | 778611-64-6[1] |
Structural Representation:
Caption: 2D Structure of 5-Bromo-2-chloro-4-ethylpyridine.
Proposed Synthetic Pathways
The synthesis of 5-Bromo-2-chloro-4-ethylpyridine can be approached through several strategic routes, leveraging known methodologies for the functionalization of pyridine rings. A plausible and efficient synthesis would likely involve a multi-step sequence starting from a readily available pyridine derivative.
General Considerations for Synthesis
The regioselectivity of halogenation and other substitution reactions on the pyridine ring is a critical factor. The directing effects of existing substituents must be carefully considered to achieve the desired substitution pattern. The order of introduction of the bromo, chloro, and ethyl groups will significantly impact the overall efficiency and feasibility of the synthesis.
Proposed Synthetic Route
A logical approach would be to start with a pre-functionalized pyridine, such as 2-chloro-4-ethylpyridine, and introduce the bromine atom at the 5-position.
Step 1: Synthesis of 2-Chloro-4-ethylpyridine
This intermediate can be synthesized from 4-ethylpyridine via N-oxidation followed by chlorination.
Caption: Proposed synthesis of 2-Chloro-4-ethylpyridine.
Experimental Protocol (Illustrative):
-
N-Oxidation: Dissolve 4-ethylpyridine in a suitable solvent such as dichloromethane. Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a reducing agent (e.g., sodium sulfite solution) and extract the product.
-
Chlorination: Treat the resulting 4-ethylpyridine N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃), typically with gentle heating. The reaction introduces a chlorine atom at the 2-position. Purify the resulting 2-chloro-4-ethylpyridine by distillation or chromatography.
Step 2: Bromination of 2-Chloro-4-ethylpyridine
The final step would be the regioselective bromination of 2-chloro-4-ethylpyridine at the 5-position. The chloro group at the 2-position and the ethyl group at the 4-position are both ortho, para-directing. The 5-position is electronically activated and sterically accessible for electrophilic aromatic substitution.
Caption: Proposed bromination to yield the final product.
Experimental Protocol (Illustrative):
-
Dissolve 2-chloro-4-ethylpyridine in a strong acid, such as concentrated sulfuric acid.
-
Cool the mixture to 0 °C and add N-bromosuccinimide (NBS) portion-wise.
-
Allow the reaction to proceed at a controlled temperature until the starting material is consumed (monitored by GC-MS or LC-MS).
-
Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) and purify by column chromatography or recrystallization.
Predicted Spectroscopic Data
The structural confirmation of the synthesized 5-Bromo-2-chloro-4-ethylpyridine would rely on standard spectroscopic techniques. The following are predicted spectral data based on the analysis of similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the ethyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine-H3 | ~7.5 - 7.7 | s | - |
| Pyridine-H6 | ~8.2 - 8.4 | s | - |
| -CH₂- (ethyl) | ~2.7 - 2.9 | q | ~7.5 |
| -CH₃ (ethyl) | ~1.2 - 1.4 | t | ~7.5 |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~150 - 152 |
| C3 | ~125 - 127 |
| C4 | ~155 - 157 |
| C5 | ~118 - 120 |
| C6 | ~148 - 150 |
| -CH₂- (ethyl) | ~25 - 27 |
| -CH₃ (ethyl) | ~13 - 15 |
Mass Spectrometry
The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The fragmentation pattern would likely involve the loss of the ethyl group and halogen atoms.
-
Predicted Molecular Ion (M⁺): m/z 219, 221, 223 (with characteristic isotopic abundance pattern).
Chemical Reactivity and Potential Applications
The reactivity of 5-Bromo-2-chloro-4-ethylpyridine is dictated by the presence of the two halogen substituents and the ethyl group on the pyridine ring.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring. This allows for the selective displacement of the chloride with various nucleophiles (e.g., amines, alkoxides, thiols).
-
Cross-Coupling Reactions: The bromine atom at the 5-position is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) compared to the chlorine at the 2-position. This differential reactivity allows for sequential and site-selective functionalization of the pyridine core.
This dual reactivity makes 5-Bromo-2-chloro-4-ethylpyridine a valuable building block for the synthesis of complex molecules with potential applications in:
-
Drug Discovery: As a scaffold for the development of kinase inhibitors, receptor antagonists, and other therapeutic agents.
-
Agrochemicals: In the synthesis of novel herbicides, fungicides, and insecticides.
-
Materials Science: For the creation of functional materials with specific electronic or optical properties.
Comparative Data: 5-Bromo-2-chloro-4-methylpyridine
For reference and to provide a baseline for the predicted properties of the ethyl analogue, the following is a summary of the experimentally determined data for 5-Bromo-2-chloro-4-methylpyridine.
| Property | Value | Source |
| CAS Number | 778611-64-6 | [1] |
| Molecular Formula | C₆H₅BrClN | [1] |
| Molecular Weight | 206.47 g/mol | [1] |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 29-31 °C | |
| Density | 1.624 g/mL at 25 °C |
Safety Information for 5-Bromo-2-chloro-4-methylpyridine:
-
Hazard Statements: Harmful if swallowed. Causes serious eye damage.[1]
-
Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Conclusion
5-Bromo-2-chloro-4-ethylpyridine represents a promising, yet underexplored, chemical entity with significant potential as a versatile building block in synthetic chemistry. While direct experimental data is currently lacking, this guide provides a comprehensive theoretical framework for its properties, synthesis, and reactivity based on established chemical principles and comparison with its close methyl analogue. The proposed synthetic routes and predicted spectroscopic data offer a solid foundation for researchers to embark on the synthesis and exploration of this compound and its derivatives. The unique substitution pattern of this molecule opens up a wide range of possibilities for the development of novel compounds with potential applications in medicine, agriculture, and materials science. It is our hope that this guide will stimulate further research into this and other novel substituted pyridines.
References
- PubChem. (n.d.). 5-Bromo-2-chloro-4-methylpyridine. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-4-methylpyridine. Merck KGaA.
- Chem-Impex. (n.d.). 5-Bromo-2-chloro-4-methylpyridine. Chem-Impex International.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 5-Bromo-2-chloro-4-methylpyridine.
